An In-depth Technical Guide on the Chemical Properties of (R)-2-Amino-5-hydroxypentanoic Acid
An In-depth Technical Guide on the Chemical Properties of (R)-2-Amino-5-hydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-5-hydroxypentanoic acid, also known as D-Hydroxylysin or 5-Hydroxy-D-norvaline, is a non-proteinogenic D-amino acid. Its structure, featuring a hydroxyl group on the side chain, suggests potential for unique chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of (R)-2-Amino-5-hydroxypentanoic acid, details relevant experimental protocols for its characterization, and explores its potential biological significance in the context of D-amino acids.
While specific experimentally determined quantitative data for this particular molecule is limited in publicly available literature, this guide furnishes predicted values and outlines the established methodologies for their experimental determination.
Chemical and Physical Properties
The fundamental chemical properties of (R)-2-Amino-5-hydroxypentanoic acid are summarized below. It is important to note that many of the quantitative values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R)-2-amino-5-hydroxypentanoic acid | --INVALID-LINK-- |
| Synonyms | D-Hydroxylysin, 5-Hydroxy-D-norvaline | |
| CAS Number | 6152-90-5 | |
| Physical State | Solid (Predicted) | |
| Melting Point | Not available (Experimental) | |
| Boiling Point | 306.1 ± 37.0 °C (Predicted) | |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) | |
| pKa (acidic) | 2.51 ± 0.24 (Predicted) | |
| pKa (basic) | Not available (Experimental) | |
| Solubility in Water | Not available (Experimental) | |
| Specific Rotation [α]D | Not available (Experimental) |
Experimental Protocols
This section details the standard experimental methodologies for determining the key chemical properties of amino acids like (R)-2-Amino-5-hydroxypentanoic acid.
Determination of pKa Values by Titration
The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups are critical for understanding the ionization state of the amino acid at different pH values.
Methodology:
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Sample Preparation: Prepare a solution of (R)-2-Amino-5-hydroxypentanoic acid of known concentration (e.g., 0.1 M) in deionized water.
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Initial pH Adjustment: Adjust the pH of the solution to a low value (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).
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Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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pH Measurement: After each addition of the base, record the pH of the solution using a calibrated pH meter.
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Data Analysis: Plot the pH of the solution as a function of the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.
Figure 1: Workflow for the determination of pKa values by titration.
Determination of Solubility
The solubility of an amino acid in various solvents is a fundamental physical property.
Methodology:
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Sample Preparation: Add an excess amount of solid (R)-2-Amino-5-hydroxypentanoic acid to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).
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Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the saturated solution.
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Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution).
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Solvent Evaporation: Evaporate the solvent from the withdrawn sample completely.
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Mass Determination: Accurately weigh the remaining solid residue.
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Calculation: Calculate the solubility in terms of g/L or mol/L.
Determination of Melting Point
The melting point is a key indicator of the purity of a crystalline solid.
Methodology:
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Sample Preparation: Finely powder the crystalline (R)-2-Amino-5-hydroxypentanoic acid.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring it is well-compacted at the sealed end.
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Measurement: Place the capillary tube in a melting point apparatus.
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Heating: Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point. A narrow melting range typically indicates a high degree of purity.
Determination of Specific Rotation
As a chiral molecule, (R)-2-Amino-5-hydroxypentanoic acid will rotate the plane of polarized light. The specific rotation is a characteristic property.
Methodology:
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Solution Preparation: Prepare a solution of (R)-2-Amino-5-hydroxypentanoic acid of a known concentration (c, in g/mL) in a suitable solvent.
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Polarimeter Setup: Use a polarimeter with a monochromatic light source (typically the sodium D-line, 589 nm).
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Measurement: Fill the polarimeter sample tube of a known path length (l, in decimeters) with the solution.
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Observed Rotation: Measure the observed angle of rotation (α).
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Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c)
Potential Biological Significance and Signaling Pathways
While direct involvement of (R)-2-Amino-5-hydroxypentanoic acid in specific signaling pathways has not been extensively documented, its identity as a D-amino acid places it within a class of molecules with emerging biological roles.
Historically, L-amino acids were considered the exclusive building blocks of proteins in higher organisms. However, D-amino acids are now recognized to be present and functional in mammals, including in the central nervous system. D-serine and D-aspartate, for example, act as neurotransmitters and neuromodulators.
The structural similarity of (R)-2-Amino-5-hydroxypentanoic acid to hydroxylysine, a component of collagen, is also noteworthy. Hydroxylysine is formed by the post-translational modification of lysine and is crucial for the stability of collagen helices and as a site for glycosylation. While D-Hydroxylysin is not incorporated into collagen, its potential to interact with enzymes involved in collagen metabolism or other biological pathways warrants investigation.
Given the growing understanding of the diverse roles of D-amino acids in cellular signaling, it is plausible that (R)-2-Amino-5-hydroxypentanoic acid could function as a signaling molecule, a metabolic intermediate, or a modulator of enzymatic activity. Further research is required to elucidate its specific biological functions.
Figure 2: Generalized schematic of potential D-amino acid involvement in cellular signaling.
Conclusion
(R)-2-Amino-5-hydroxypentanoic acid is a chiral non-proteinogenic amino acid with potential for interesting chemical and biological properties. While predicted data offers a preliminary understanding, a comprehensive characterization requires rigorous experimental determination of its physicochemical properties. The experimental protocols outlined in this guide provide a framework for researchers to obtain this crucial data. Future investigations into the biological role of this and other D-amino acids are likely to uncover novel functions and may present new opportunities for drug development and a deeper understanding of cellular processes.
